molecular formula C6H9BN2O3 B11771634 (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid

(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B11771634
M. Wt: 167.96 g/mol
InChI Key: SFQWDPZKXUFDQO-UHFFFAOYSA-N
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Description

(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group and the oxetane ring. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The boronic acid group can be introduced via borylation reactions using boronic acid derivatives. The oxetane ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include boronic esters, pyrazoline derivatives, and various substituted oxetane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biology, this compound can be used as a probe to study enzyme activities, particularly those involving boron-containing compounds. It can also be used in the development of boron-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings that benefit from the stability and reactivity of the boronic acid group.

Mechanism of Action

The mechanism of action of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and pyrazole-containing molecules. Examples include phenylboronic acid, pyrazole-4-boronic acid, and oxetane-substituted pyrazoles.

Uniqueness

The uniqueness of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid lies in its combination of the boronic acid group, pyrazole ring, and oxetane ring. This unique structure imparts specific reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(oxetan-3-yl)pyrazol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-8-9(6)5-3-12-4-5/h1-2,5,10-11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWDPZKXUFDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C2COC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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